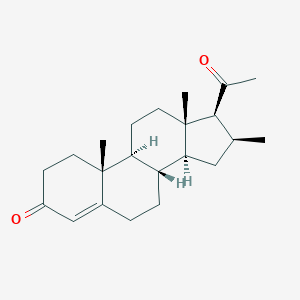

16beta-Methylprogesterone

Description

16beta-Methylprogesterone is a synthetic steroid derivative characterized by a methyl group at the C16 position in the beta orientation. Progesterone derivatives are critical in regulating reproductive physiology, and structural modifications like methyl group additions often enhance potency or alter pharmacokinetic profiles .

Properties

IUPAC Name |

17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12-13,17-20H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYRDDFNMDZIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931427 | |

| Record name | 16-Methylpregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-09-5 | |

| Record name | 16.beta.-Methylprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16-Methylpregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16beta-Methylprogesterone involves several key steps, including methylenation and hydrogenation reactions. The process begins with the methylenation of a suitable precursor, followed by hydrogenation to introduce the 16beta-methyl group. This method avoids the formation of unwanted side products such as 16alpha-methyl and 15(16)-alkene, resulting in a highly pure product with a high-performance liquid chromatography (HPLC) purity of 96% or greater .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is designed to be economical and efficient, utilizing readily available raw materials and optimizing reaction conditions to maximize yield and purity. The use of advanced purification techniques ensures that the final product meets stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

16beta-Methylprogesterone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are employed.

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound, which can be further utilized in the synthesis of other steroidal compounds .

Scientific Research Applications

16beta-Methylprogesterone has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its role in cellular signaling and hormone regulation.

Medicine: Investigated for its potential in hormone replacement therapy, contraception, and treatment of gynecological disorders.

Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in analytical chemistry

Mechanism of Action

16beta-Methylprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that regulate various physiological processes. The compound’s molecular targets include the endometrium, where it promotes the maintenance of pregnancy, and the central nervous system, where it influences mood and behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural differences among progesterone analogs are summarized below:

- C16β vs. C6α Methyl Orientation : The β-orientation at C16 (as in betamethasone) increases glucocorticoid receptor affinity compared to α-orientation (e.g., dexamethasone) . For progesterone analogs, this likely enhances progestogen receptor binding.

- 17α-Substituents : Acetate groups (e.g., medroxyprogesterone acetate) improve lipophilicity and duration of action .

Pharmacological Profiles

- Receptor Binding : Methyl groups at C16β or C6α enhance binding to progesterone receptors by modulating steric interactions .

- Metabolic Stability : 17α-acetate (medroxyprogesterone) and C16β-methyl (betamethasone) groups reduce hepatic clearance, extending half-life .

- Tissue Selectivity: Sulfonamide derivatives of 16-phenoxyprostaglandins (structurally distinct but relevant for substitution patterns) show uterine-specific activity, suggesting C16 modifications influence tissue targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.